molecular formula C12H13N3O B14699667 Pyrrole-2-acetic acid, 5-phenyl-, hydrazide CAS No. 22056-51-5

Pyrrole-2-acetic acid, 5-phenyl-, hydrazide

Cat. No.: B14699667
CAS No.: 22056-51-5
M. Wt: 215.25 g/mol
InChI Key: HAFVWAOJAJLKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole-2-acetic acid, 5-phenyl-, hydrazide is a compound belonging to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrole-2-acetic acid derivatives typically involves the reaction of pyrroles with β-nitroacrylates under heterogeneous conditions . The process is efficient and can be carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods: Industrial production methods for pyrrole-2-acetic acid, 5-phenyl-, hydrazide often involve the use of catalytic processes to enhance yield and purity. The use of solid catalysts, such as alumina, has been reported to facilitate the synthesis of pyrrole derivatives .

Chemical Reactions Analysis

Types of Reactions: Pyrrole-2-acetic acid, 5-phenyl-, hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-acetic acid derivatives with additional functional groups, while reduction may lead to the formation of more reduced forms of the compound .

Scientific Research Applications

Pyrrole-2-acetic acid, 5-phenyl-, hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pyrrole-2-acetic acid, 5-phenyl-, hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

  • Pyrrole-2-acetic acid derivatives
  • Pyrrolopyrazine derivatives
  • Indole derivatives

Comparison: Pyrrole-2-acetic acid, 5-phenyl-, hydrazide is unique due to its specific structure, which imparts distinct biological activities compared to other similar compounds. For instance, while indole derivatives are known for their broad-spectrum biological activities, this compound may exhibit more targeted effects due to its specific molecular interactions .

Properties

CAS No.

22056-51-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-(5-phenyl-1H-pyrrol-2-yl)acetohydrazide

InChI

InChI=1S/C12H13N3O/c13-15-12(16)8-10-6-7-11(14-10)9-4-2-1-3-5-9/h1-7,14H,8,13H2,(H,15,16)

InChI Key

HAFVWAOJAJLKMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)CC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.